2-(methylsulfanyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide
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Overview
Description
2-(methylsulfanyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide is an organic compound that features a benzamide core with various functional groups attached
Scientific Research Applications
2-(methylsulfanyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: The compound may find applications in the production of specialty chemicals, polymers, and other advanced materials.
Preparation Methods
The synthesis of 2-(methylsulfanyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-(methylsulfanyl)benzoic acid with oxan-4-ylamine and thiophen-2-ylmethanamine under appropriate conditions. The reaction typically requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
2-(methylsulfanyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination using bromine in acetic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and bases like triethylamine. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the thiophene and benzamide groups suggests potential interactions with aromatic binding sites, while the oxan-4-yl group may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar compounds to 2-(methylsulfanyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide include:
2-(methylsulfanyl)-N-(oxan-4-yl)benzamide: Lacks the thiophen-2-ylmethyl group, which may affect its biological activity and chemical reactivity.
N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide: Lacks the methylsulfanyl group, potentially altering its solubility and interaction with molecular targets.
2-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]benzamide: Lacks the oxan-4-yl group, which may influence its pharmacokinetic properties.
The uniqueness of this compound lies in the combination of these functional groups, which can provide a balance of chemical reactivity, biological activity, and physical properties.
Properties
IUPAC Name |
2-methylsulfanyl-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c1-22-17-7-3-2-6-16(17)18(20)19(13-15-5-4-12-23-15)14-8-10-21-11-9-14/h2-7,12,14H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEQPZPBPYJBSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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